molecular formula C26H35N3O5S B11061829 Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6,8-dicarboxylate

Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6,8-dicarboxylate

Cat. No.: B11061829
M. Wt: 501.6 g/mol
InChI Key: USHMZOYLGMPHSA-UHFFFAOYSA-N
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Description

Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[45]decane-6,8-dicarboxylate is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[45]decane-6,8-dicarboxylate typically involves multi-step organic reactionsCommon reagents used in the synthesis include allyl bromide, tert-butyl phenyl ketone, and various catalysts to facilitate the formation of the spiro ring and the subsequent functionalization steps .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions

Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6,8-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific functional group being targeted. For example, oxidation of the hydroxyl group yields a ketone, while reduction of the thioxo group produces a thiol .

Scientific Research Applications

Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6,8-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of Diallyl 7-[4-(tert-butyl)phenyl]-9-hydroxy-9-methyl-3-thioxo-1,2,4-triazaspiro[4.5]decane-6,8-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, the hydroxyl group can form hydrogen bonds with active sites of enzymes, while the thioxo group can interact with metal ions in catalytic processes .

Properties

Molecular Formula

C26H35N3O5S

Molecular Weight

501.6 g/mol

IUPAC Name

bis(prop-2-enyl) 7-(4-tert-butylphenyl)-9-hydroxy-9-methyl-3-sulfanylidene-1,2,4-triazaspiro[4.5]decane-6,8-dicarboxylate

InChI

InChI=1S/C26H35N3O5S/c1-7-13-33-21(30)19-18(16-9-11-17(12-10-16)24(3,4)5)20(22(31)34-14-8-2)26(15-25(19,6)32)27-23(35)28-29-26/h7-12,18-20,29,32H,1-2,13-15H2,3-6H3,(H2,27,28,35)

InChI Key

USHMZOYLGMPHSA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2(C(C(C1C(=O)OCC=C)C3=CC=C(C=C3)C(C)(C)C)C(=O)OCC=C)NC(=S)NN2)O

Origin of Product

United States

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